2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-3-18-12-6-5-11(9-13(12)19-4-2)7-8-16-14(17)10-15/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUNBDHAPOPRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368362 | |
| Record name | 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-19-1 | |
| Record name | 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-diethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid derivatives.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and ethers.
Hydrolysis: Products are 3,4-diethoxyphenethylamine and acetic acid.
Oxidation and Reduction: Products include quinones and dihydro derivatives.
Scientific Research Applications
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenyl ethyl moiety can interact with hydrophobic pockets in receptors, modulating their activity. These interactions result in various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) 2-Chloro-N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylacetamide (CAS 40023-13-0)
- Molecular Formula: C₁₁H₁₂Cl₃NO
- Key Differences :
- Metabolism : Chlorine substituents resist oxidative metabolism, whereas ethoxy groups may undergo O-dealkylation, producing reactive intermediates .
b) 2-Chloro-N-(3,4-Dimethoxyphenethyl)acetamide (CAS 14301-31-6)
- Molecular Formula: C₁₂H₁₆ClNO₃
- Key Differences :
c) 2-Chloro-N-(3,4-Dimethylphenyl)acetamide
Variations in the Acetamide Side Chain
a) Herbicides: Alachlor and Acetochlor
- Alachlor (CAS 15972-60-8): C₁₄H₂₀ClNO₂ Structure: N-(Methoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide. Metabolism: Metabolized to carcinogenic dialkylbenzoquinone imines via CDEPA intermediates.
b) Anticancer Derivatives: Thiadiazole-Linked Acetamides
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is an organic compound characterized by its chloroacetamide functional group and a 3,4-diethoxyphenethyl moiety. Its molecular formula is C₁₄H₂₀ClNO₃. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The chloro group facilitates nucleophilic substitution reactions, while the diethoxyphenyl group enhances its affinity for biological targets. Notably, the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is crucial for its potential anti-inflammatory and analgesic properties.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. While specific data on its effectiveness against various pathogens is limited, the structural similarities to other biologically active molecules suggest it may exhibit moderate antibacterial and antifungal activities. For instance, compounds with similar structural motifs have shown promising results against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Antibacterial Activity : In a comparative study of various compounds, those structurally related to this compound displayed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against several bacterial strains, including E. coli and S. Typhimurium. The presence of the diethoxyphenyl group was noted to enhance activity against these pathogens .
- Anti-inflammatory Effects : Preliminary research indicates that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways. This suggests a potential therapeutic role in managing conditions characterized by inflammation.
Comparative Data Table
| Compound | MIC (mg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| Compound A | 0.23 | E. coli | Antibacterial |
| Compound B | 0.47 | S. Typhimurium | Antibacterial |
| Compound C | 0.06 | T. viride | Antifungal |
| Compound D | 0.11 | A. niger | Antifungal |
Synthesis Route
The synthesis of this compound typically involves the reaction of 3,4-diethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled temperatures using organic solvents like dichloromethane to manage exothermic reactions.
Applications in Research
This compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure makes it valuable in studies involving enzyme inhibition and receptor binding due to its potential therapeutic effects.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide, and how are they experimentally determined?
- The compound's LogP (3.46) and polar surface area (69.51 Ų) are critical for predicting solubility and membrane permeability. These are measured via reverse-phase HPLC for LogP and computational modeling for PSA. Melting/boiling points are determined via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Structural confirmation relies on IR (C=O stretch ~1650 cm⁻¹) and NMR (δ 1.3–1.5 ppm for ethoxy groups, δ 4.0–4.2 ppm for CH₂-Cl) .
Q. What synthetic routes are available for preparing this compound, and what are their limitations?
- A common method involves reacting 3,4-diethoxyphenethylamine with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine). Yields (~40–60%) are limited by competing hydrolysis of the chloroacetamide group. Alternative routes use solid-phase peptide synthesis (SPPS) for higher purity but require orthogonal protecting groups for the ethoxy substituents .
Q. How is the compound purified and characterized post-synthesis?
- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from dichloromethane/ethyl acetate. Characterization includes:
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 342.1 (C₁₈H₂₄ClNO₃).
- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values.
- XRD : Reveals intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) affect bioactivity?
- Replacing ethoxy with methoxy groups reduces LogP (from 3.46 to 2.89), enhancing aqueous solubility but decreasing membrane permeability. In vitro assays show that 3,4-diethoxy derivatives exhibit 2–3× higher binding affinity to acetolactate synthase (ALS), a herbicide target, compared to dimethoxy analogs. This is attributed to improved hydrophobic interactions in the enzyme's active site .
Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Discrepancies in δ values for the CH₂-Cl group (reported as 4.0–4.2 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. To standardize:
- Use deuterated DMSO for polar intermediates to enhance signal resolution.
- Apply 2D NMR (HSQC, HMBC) to confirm coupling between the acetamide NH and adjacent CH₂ groups.
- Cross-validate with computational NMR (DFT/B3LYP/6-31G**) .
Q. How can unintended byproducts (e.g., dichloro derivatives) be minimized during synthesis?
- Byproduct formation (e.g., 2,2'-trichloroethane derivatives) occurs via radical-mediated side reactions. Mitigation strategies include:
- Using anhydrous solvents and inert atmosphere (N₂/Ar) to suppress radical initiation.
- Adding radical scavengers (e.g., BHT) at 0.1–0.5 mol%.
- Optimizing reaction temperature (≤0°C for chloroacetyl chloride addition) .
Q. What intermolecular interactions dominate its crystalline structure, and how do they influence stability?
- Single-crystal XRD reveals C(9) hydrogen-bonded chains via N–H⋯O (2.89 Å) and O–H⋯O (2.75 Å) interactions. These form R₂²(20) ring motifs, enhancing thermal stability (decomposition >290°C). The dihedral angle between the 3,4-diethoxyphenyl and acetamide groups (65.2°) suggests conformational flexibility, which may impact solid-state reactivity .
Methodological Notes
- Spectral Interpretation : Always correlate experimental NMR with computed spectra (e.g., ACD/Labs or MestReNova) to resolve ambiguities.
- Yield Optimization : Employ Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and catalyst loading .
- Contradiction Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities and isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
